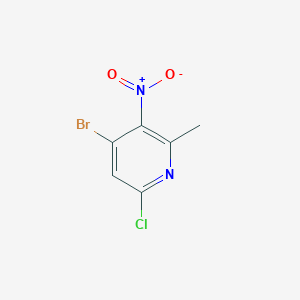
4-Bromo-6-chloro-2-methyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloro-2-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H3BrClN2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-methyl-3-nitropyridine typically involves the nitration of 4-Bromo-6-chloro-2-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: 4-Bromo-6-chloro-2-methyl-3-aminopyridine.
Oxidation: 4-Bromo-6-chloro-2-carboxy-3-nitropyridine
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-chloro-2-methyl-3-nitropyridine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-chloro-2-methyl-3-nitropyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of multiple functional groups allows it to interact with various molecular targets, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-chloro-4-methyl-3-nitropyridine
- 4-Bromo-2-chloro-6-methyl-3-nitropyridine
- 6-Bromo-2-methyl-3-nitropyridine
Uniqueness
4-Bromo-6-chloro-2-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H4BrClN2O2 |
|---|---|
Molekulargewicht |
251.46 g/mol |
IUPAC-Name |
4-bromo-6-chloro-2-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)4(7)2-5(8)9-3/h2H,1H3 |
InChI-Schlüssel |
LTUZUUNXYCCFKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)Cl)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15243110.png)
![2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243121.png)

![2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15243134.png)


![7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15243141.png)



